molecular formula C20H15Cl2NO B457375 N-(3,4-DICHLOROBENZYL)-4-BIPHENYLCARBOXAMIDE

N-(3,4-DICHLOROBENZYL)-4-BIPHENYLCARBOXAMIDE

Cat. No.: B457375
M. Wt: 356.2g/mol
InChI Key: PKIDOMMVGOLDKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-DICHLOROBENZYL)-4-BIPHENYLCARBOXAMIDE is an organic compound with the molecular formula C20H15Cl2NO It is a derivative of biphenyl-4-carboxamide, where the biphenyl structure is substituted with a 3,4-dichlorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DICHLOROBENZYL)-4-BIPHENYLCARBOXAMIDE typically involves the reaction of biphenyl-4-carboxylic acid with 3,4-dichlorobenzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DICHLOROBENZYL)-4-BIPHENYLCARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,4-DICHLOROBENZYL)-4-BIPHENYLCARBOXAMIDE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3,4-DICHLOROBENZYL)-4-BIPHENYLCARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-DICHLOROBENZYL)-4-BIPHENYLCARBOXAMIDE is unique due to the presence of two chlorine atoms on the benzyl group, which can significantly influence its chemical reactivity and biological activity. The dichlorobenzyl substitution can enhance the compound’s lipophilicity, stability, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H15Cl2NO

Molecular Weight

356.2g/mol

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-4-phenylbenzamide

InChI

InChI=1S/C20H15Cl2NO/c21-18-11-6-14(12-19(18)22)13-23-20(24)17-9-7-16(8-10-17)15-4-2-1-3-5-15/h1-12H,13H2,(H,23,24)

InChI Key

PKIDOMMVGOLDKZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Using preparation method 1, 4-phenylbenzoic acid (125 mg, 0.63 mmol) was reacted with 3,4-dichlorobenzylamine (123 mg, 0.7 mmol). The product was purified by flash chromatography on SiO2 using CH2Cl2/hexanes 50:50 then CH2Cl2 100%. White crystals were obtained (210 mg, 94%). NMR 1H (ppm, CDCl3): 7.87-7.82 (m, 2H), 7.67-7.56 (m, 4H), 7.48-7.36 (m, 5H), 7.19 (tt, J3=7.8 Hz, J4=2.1 Hz, 1H), 6.51 (br. s, 1H), 4.61 (m, 2).
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
123 mg
Type
reactant
Reaction Step Two

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